Potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide
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Overview
Description
Potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide is a chemical compound with the molecular formula C12H8BF3KNO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide typically involves the reaction of 3-nitro-4-phenoxyphenylboronic acid with potassium fluoride and trifluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-nitro-4-phenoxyphenylboronic acid+KF+HBF3→Potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can produce various oxidized derivatives .
Scientific Research Applications
Potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions like Suzuki-Miyaura coupling.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide involves its interaction with specific molecular targets. In cross-coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds. The trifluoroborate group enhances the stability and reactivity of the compound, making it an effective reagent in these reactions .
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium (3-nitrophenyl)trifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
Uniqueness
Potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide is unique due to the presence of both nitro and phenoxy groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where these functional groups are advantageous .
Properties
IUPAC Name |
potassium;trifluoro-(3-nitro-4-phenoxyphenyl)boranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BF3NO3.K/c14-13(15,16)9-6-7-12(11(8-9)17(18)19)20-10-4-2-1-3-5-10;/h1-8H;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJFCMKCFMWFPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)OC2=CC=CC=C2)[N+](=O)[O-])(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BF3KNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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